molecular formula C50H58N30O18Pt+2 B1265251 Cucurbit[7]uril--oxaliplatin complex (1:1)

Cucurbit[7]uril--oxaliplatin complex (1:1)

Cat. No. B1265251
M. Wt: 1562.3 g/mol
InChI Key: OSXRTFYXDINGDM-KNCYCSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbit[7]uril--oxaliplatin is a cucurbituril clathrate. It contains an oxaliplatin and a cucurbit[7]uril.

Scientific Research Applications

  • Enhancement of Antitumor Properties and Immunomodulation :

    • The Cucurbit[7]uril-oxaliplatin complex shows a greater cytotoxic effect on tumor cell lines compared to free oxaliplatin. It has been observed to increase the antitumor effect of oxaliplatin while lowering its toxicity (Pashkina et al., 2021).
  • Targeted Delivery to Cancer Cells :

    • A derivative of Cucurbit[7]uril with a biotin targeting ligand has been found to enable efficient delivery of oxaliplatin to cancer cells, enhancing its cytotoxicity compared to oxaliplatin alone (Cao et al., 2013).
  • Stability and Reactivity Modulation :

    • Encapsulation of oxaliplatin in Cucurbit[7]uril significantly enhances the stability of the drug and modulates its reactivity, potentially reducing unwanted side effects (Jeon et al., 2005).
  • Insights into Structural and Electronic Properties :

    • Theoretical studies provide insights into the formation, structure, and electronic properties of the Cucurbit[7]uril-oxaliplatin complex, suggesting the ease of formation and stability of the complex in aqueous solutions (Suvitha et al., 2010).
  • Supramolecular Polymeric Chemotherapy :

    • The development of a water-soluble polymer bearing Cucurbit[7]uril in the main-chain for encapsulating oxaliplatin has shown low cytotoxicity to normal cells and enhanced cytotoxicity to cancer cells, suggesting a novel approach to chemotherapy (Chen et al., 2018).
  • Pharmaceutical Excipient Applications :

    • Cucurbit[7]uril's ability to form complexes with various small molecules, including oxaliplatin, indicates its potential as a pharmaceutical excipient to improve drug properties like stability and solubility (Kuok et al., 2017).
  • Cooperative Enhancement in Antitumor Activity :

    • Studies have shown that the Cucurbit[7]uril-oxaliplatin complex exhibits cooperatively enhanced antitumor activity, especially in spermine-overexpressed tumors, highlighting the potential of supramolecular approaches in cancer treatment (Chen et al., 2017).
  • Overcoming Drug Resistance :

    • Encapsulation of oxaliplatin in Cucurbit[7]uril has been found to overcome drug resistance, potentially due to pharmacokinetic effects, offering a new perspective on drug delivery and resistance management (Plumb et al., 2012).

properties

Product Name

Cucurbit[7]uril--oxaliplatin complex (1:1)

Molecular Formula

C50H58N30O18Pt+2

Molecular Weight

1562.3 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;oxalic acid;platinum(2+)

InChI

InChI=1S/C42H42N28O14.C6H14N2.C2H2O4.Pt/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h15-28H,1-14H2;5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;;+2/t;5-,6-;;/m.1../s1

InChI Key

OSXRTFYXDINGDM-KNCYCSARSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

Canonical SMILES

C1CCC(C(C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbit[7]uril--oxaliplatin complex (1:1)
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Cucurbit[7]uril--oxaliplatin complex (1:1)
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Cucurbit[7]uril--oxaliplatin complex (1:1)
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Cucurbit[7]uril--oxaliplatin complex (1:1)
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Cucurbit[7]uril--oxaliplatin complex (1:1)
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Cucurbit[7]uril--oxaliplatin complex (1:1)

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